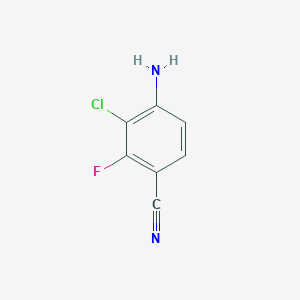

4-Amino-3-chloro-2-fluorobenzonitrile

CAS No.:

Cat. No.: VC13790437

Molecular Formula: C7H4ClFN2

Molecular Weight: 170.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4ClFN2 |

|---|---|

| Molecular Weight | 170.57 g/mol |

| IUPAC Name | 4-amino-3-chloro-2-fluorobenzonitrile |

| Standard InChI | InChI=1S/C7H4ClFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2 |

| Standard InChI Key | AJCBKKMMRONXGD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C#N)F)Cl)N |

| Canonical SMILES | C1=CC(=C(C(=C1C#N)F)Cl)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s benzene ring features substituents at the 2-, 3-, and 4-positions:

-

2-position: Fluoro group (-F)

-

3-position: Chloro group (-Cl)

-

4-position: Amino group (-NH₂)

-

1-position: Nitrile group (-C≡N)

This arrangement creates a polarized electron distribution, with the electron-withdrawing nitrile and halogen atoms (F, Cl) counterbalanced by the electron-donating amino group. The resulting dipole moment influences reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄ClFN₂ | |

| Molecular Weight | 170.57 g/mol | |

| IUPAC Name | 4-amino-3-chloro-2-fluorobenzonitrile | |

| SMILES | C1=CC(=C(C(=C1C#N)F)Cl)N | |

| InChIKey | AJCBKKMMRONXGD-UHFFFAOYSA-N |

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch), ~3350 cm⁻¹ (N-H stretch), and 600–800 cm⁻¹ (C-Cl/C-F bends).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Aromatic protons appear as a complex multiplet (δ 6.8–7.5 ppm), with the amino proton resonating as a broad singlet (δ ~5.2 ppm).

-

¹³C NMR: Nitrile carbon at δ ~115 ppm; aromatic carbons between δ 110–150 ppm, influenced by substituent effects.

-

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A multi-step route typically involves:

-

Halogenation: Chlorination and fluorination of 4-nitrobenzonitrile using Cl₂ gas and HF-pyridine.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to -NH₂.

Reaction Scheme:

Industrial Production Challenges

-

Regioselectivity: Controlling halogen placement requires precise temperature and catalyst control.

-

Yield Optimization: Reported yields for chloro-fluoro intermediates rarely exceed 40%, necessitating recycling protocols.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Kinase Inhibitors: The nitrile group chelates ATP-binding sites in target enzymes.

-

Anticancer Agents: Structural analogs show promise in preclinical studies for disrupting microtubule assembly.

Materials Science

-

Liquid Crystals: The polarizable nitrile and halogen groups enhance dielectric anisotropy in display technologies.

-

Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage.

Research Frontiers and Challenges

Catalytic Functionalization

Recent studies explore Pd-catalyzed cross-couplings to introduce aryl/alkynyl groups at the 5-position, enabling access to diversified chemical libraries.

Computational Modeling

Density functional theory (DFT) simulations predict strong hydrogen-bonding interactions with biological targets, guiding drug design efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume